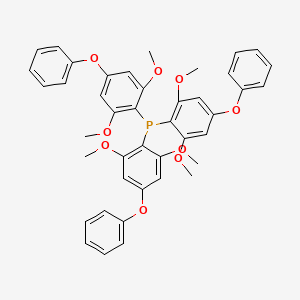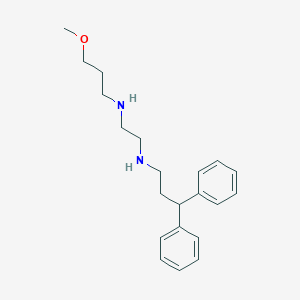![molecular formula C22H18N4O2 B12585022 8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide CAS No. 648896-14-4](/img/structure/B12585022.png)
8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as selenium dioxide.
Attachment of Pyridinylmethyl Groups: The pyridinylmethyl groups can be attached through a nucleophilic substitution reaction using pyridine derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and selenium dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Pyridine derivatives, alkylating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a fluorescent probe for the detection of metal ions and biological molecules.
Medicine: It has been investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit the activity of certain enzymes.
Industry: The compound can be used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The hydroxyl group and pyridinylmethyl substituents allow the compound to form hydrogen bonds and coordinate with metal ions, which can lead to the inhibition of enzyme activity and disruption of cellular processes. The quinoline core also contributes to its ability to intercalate into DNA, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler compound with similar hydroxyl and quinoline features but lacking the pyridinylmethyl groups.
N,N-bis(pyridin-2-ylmethyl)amine: A compound with similar pyridinylmethyl groups but lacking the quinoline core.
Quinoline-2-carboxamide: A compound with a similar quinoline core but lacking the hydroxyl and pyridinylmethyl groups.
Uniqueness
8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide is unique due to the combination of its quinoline core, hydroxyl group, and pyridinylmethyl substituents
Properties
CAS No. |
648896-14-4 |
|---|---|
Molecular Formula |
C22H18N4O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
8-hydroxy-N,N-bis(pyridin-2-ylmethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C22H18N4O2/c27-20-9-5-6-16-10-11-19(25-21(16)20)22(28)26(14-17-7-1-3-12-23-17)15-18-8-2-4-13-24-18/h1-13,27H,14-15H2 |
InChI Key |
WTFRSQYHKGMAET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(=O)C3=NC4=C(C=CC=C4O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12584962.png)
![3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12584963.png)



![Acetamide,N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-](/img/structure/B12584994.png)



![1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium](/img/structure/B12585009.png)
![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane](/img/structure/B12585026.png)
![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)
![N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide](/img/structure/B12585032.png)
